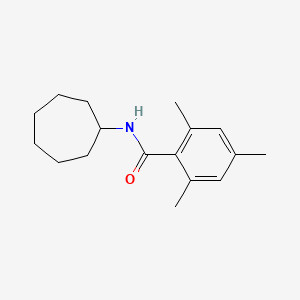

n-Cycloheptyl-2,4,6-trimethylbenzamide

Description

n-Cycloheptyl-2,4,6-trimethylbenzamide is a benzamide derivative featuring a cycloheptyl group attached to the amide nitrogen and three methyl substituents at the 2, 4, and 6 positions of the benzene ring. The bulky cycloheptyl substituent likely imposes significant steric hindrance, influencing its physical properties and reactivity.

Properties

CAS No. |

145192-95-6 |

|---|---|

Molecular Formula |

C17H25NO |

Molecular Weight |

259.4 g/mol |

IUPAC Name |

N-cycloheptyl-2,4,6-trimethylbenzamide |

InChI |

InChI=1S/C17H25NO/c1-12-10-13(2)16(14(3)11-12)17(19)18-15-8-6-4-5-7-9-15/h10-11,15H,4-9H2,1-3H3,(H,18,19) |

InChI Key |

CQDMFDDDDTZAFF-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)C(=O)NC2CCCCCC2)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of n-Cycloheptyl-2,4,6-trimethylbenzamide typically involves the following steps:

Formation of the Benzamide Core: The starting material, 2,4,6-trimethylbenzoic acid, is converted to its corresponding acid chloride using thionyl chloride or oxalyl chloride.

Amidation Reaction: The acid chloride is then reacted with cycloheptylamine in the presence of a base such as triethylamine to form this compound.

The reaction conditions generally involve maintaining the reaction mixture at a low temperature to control the exothermic nature of the reaction and to ensure high yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk Handling of Reactants: Large quantities of 2,4,6-trimethylbenzoic acid and cycloheptylamine are handled using automated systems.

Controlled Reaction Conditions: The reactions are carried out in reactors equipped with temperature control and stirring mechanisms to ensure uniform mixing and heat distribution.

Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the desired compound with high purity.

Chemical Reactions Analysis

Types of Reactions

n-Cycloheptyl-2,4,6-trimethylbenzamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the amide group to an amine.

Substitution: Electrophilic substitution reactions can occur on the benzene ring, particularly at the positions ortho to the methyl groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.

Major Products

Oxidation: Formation of 2,4,6-trimethylbenzoic acid or corresponding ketones.

Reduction: Formation of n-Cycloheptyl-2,4,6-trimethylbenzylamine.

Substitution: Formation of halogenated derivatives of this compound.

Scientific Research Applications

Medicinal Chemistry

1.1. Inhibition of Enzymes

One of the primary applications of n-Cycloheptyl-2,4,6-trimethylbenzamide is its role as an inhibitor of certain enzymes, particularly those involved in metabolic pathways. For instance, studies have shown that compounds with similar structures can inhibit dipeptidyl peptidase IV (DPP-IV), which is significant in the treatment of type 2 diabetes mellitus due to its role in enhancing GLP-1 activity and stimulating insulin release .

1.2. Structure-Activity Relationship (SAR) Studies

Research involving this compound has contributed to understanding the structure-activity relationship (SAR) of related compounds. By modifying the substituents on the aromatic ring and the cycloheptyl group, researchers have been able to identify key features that enhance potency and selectivity against specific targets . The hydrophobic interactions and steric effects play a crucial role in determining the efficacy of these compounds.

Material Science

2.1. Synthesis of Functional Materials

The compound has been utilized in synthesizing various functional materials due to its unique chemical properties. Its ability to form stable complexes with metal ions makes it a candidate for developing catalysts in organic reactions . The incorporation of this compound into polymer matrices has also been explored for producing materials with enhanced thermal and mechanical properties.

3.1. Case Study: DPP-IV Inhibition

A notable case study involved the synthesis and evaluation of this compound derivatives as DPP-IV inhibitors. The study highlighted how modifications to the cycloalkyl group could lead to improved binding affinity and selectivity . The results indicated that certain derivatives exhibited significant inhibition comparable to established DPP-IV inhibitors.

3.2. Case Study: Development of Anticancer Agents

Another research effort focused on the potential anticancer properties of this compound derivatives. By assessing their effects on cancer cell lines, researchers found that specific modifications could enhance cytotoxicity while minimizing off-target effects . This study underscores the compound's versatility in drug design.

Data Tables

Mechanism of Action

The mechanism of action of n-Cycloheptyl-2,4,6-trimethylbenzamide involves its interaction with specific molecular targets. The compound may exert its effects by:

Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in metabolic pathways.

Receptor Interaction: Acting as an agonist or antagonist at certain receptors, influencing cellular signaling pathways.

Membrane Permeability: Altering the permeability of cell membranes, affecting the transport of ions and molecules.

Comparison with Similar Compounds

Key Observations:

- Steric Effects : The cycloheptyl group in the target compound is larger than cyclohexyl or cyclopropyl substituents, which may reduce solubility and hinder crystallization compared to N-cyclopropyl analogs (e.g., 133–135°C melting point for the cyclopropyl derivative) .

- Synthetic Yields : Bulky amines like cycloheptylamine may lower reaction efficiency due to steric hindrance during nucleophilic attack, whereas smaller substituents (e.g., cyclopropyl) achieve higher yields (92%) .

- Biological Activity : N-Cyclohexyl-3,4,5-trimethoxybenzamide exhibits anticancer properties via nuclear factor modulation, suggesting that substituent positioning (trimethoxy vs. trimethyl) critically influences bioactivity .

Electronic and Functional Group Comparisons

- Trimethyl vs. In contrast, methoxy groups in 3,4,5-trimethoxybenzamides offer hydrogen-bonding sites, aiding target recognition .

- Amide vs. Sulfonamide : While n-Cycloheptyl-2,4,6-trimethylbenzamide is a benzamide, the sulfonamide analog (N-cycloheptyl-2,4,6-trimethylbenzenesulfonamide) features a sulfonyl group, which increases acidity and hydrogen-bonding capacity, altering pharmacological profiles .

Reactivity and Derivative Formation

- N-Cyclopropyl-2,4,6-trimethylbenzamide serves as a precursor for further functionalization, such as iodomethoxypropyl derivatives (e.g., N-(3-iodo-1-methoxypropyl)-2,4,6-trimethylbenzamide), demonstrating the versatility of the amide scaffold in synthetic chemistry .

Biological Activity

n-Cycloheptyl-2,4,6-trimethylbenzamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and agricultural chemistry. This article provides a detailed overview of its biological activity, including synthesis methods, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound can be characterized by its molecular formula and its structure, which consists of a cycloheptyl group attached to a 2,4,6-trimethylbenzamide moiety. This structural configuration is significant for its biological interactions.

Synthesis Methods

The synthesis of this compound typically involves the following steps:

- Formation of the Benzamide Backbone : The starting material is 2,4,6-trimethylbenzoic acid which is reacted with cycloheptylamine in the presence of coupling agents such as DCC (dicyclohexylcarbodiimide) to form the amide bond.

- Purification : The product is purified using techniques such as recrystallization or chromatography.

1. Antifungal Activity

Research indicates that compounds similar to this compound exhibit significant antifungal properties. For instance, studies have shown that benzamides substituted with various groups can inhibit fungal growth effectively.

| Compound | Fungal Strain | Inhibition Rate (%) | EC50 (mg/L) |

|---|---|---|---|

| 13p | Sclerotinia sclerotiorum | 86.1 | 5.17 |

| 13f | Sclerotinia sclerotiorum | 77.8 | 6.67 |

The above table summarizes findings from recent studies where various benzamides were tested against common fungal pathogens .

2. Cytotoxicity and Apoptosis Induction

This compound has been investigated for its effects on cancer cell lines. Similar compounds have shown potential in sensitizing cancer cells to pro-apoptotic stimuli:

- In studies involving human medullary thyroid carcinoma cells, certain derivatives enhanced the pro-apoptotic effects of chemotherapeutic agents without exhibiting significant cytotoxicity on their own .

3. Insecticidal Activity

Preliminary bioassays suggest that this compound may also exhibit insecticidal properties:

- Compounds in this class have demonstrated larvicidal activity against mosquito larvae at concentrations as low as 10 mg/L .

Case Studies and Research Findings

Several studies have highlighted the effectiveness of this compound and related compounds:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.